![molecular formula C23H29N B13945941 N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine CAS No. 55044-19-4](/img/structure/B13945941.png)
N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.2.2]octane core with a methyl group at the 1-position and two benzyl groups attached to the nitrogen atom at the 4-position. Its molecular formula is C23H29N, and it has a molecular weight of 319.483 Da .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine typically involves the reaction of benzyl bromide with 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction is carried out under controlled temperature conditions, often without the need for a catalyst . The kinetics of this exchange reaction have been studied in detail, showing efficient exchange at varying molar ratios and temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the benzyl groups.
Oxidation and Reduction: The bicyclic structure can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include benzyl bromide and DABCO, with reactions typically conducted at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with benzyl bromide can yield various substituted derivatives of the original compound.
科学研究应用
N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine has several scientific research applications:
Chemistry: It is used in the study of dynamic covalent chemistry and reversible crosslinking in polymer networks.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying molecular interactions and potential therapeutic applications.
作用机制
The mechanism by which N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine exerts its effects involves its ability to participate in dynamic covalent chemistry. The compound can form reversible covalent bonds, allowing it to act as a crosslinker in polymer networks. This dynamic behavior is triggered by stimuli such as temperature or pH changes, enabling the material to exhibit properties like self-healing and recyclability .
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound used in similar nucleophilic substitution reactions.
N,N-Dibenzyl-4-methylbicyclo[2.2.2]octan-1-amine: Another compound with a similar bicyclic structure and benzyl groups.
Uniqueness
N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine is unique due to its specific substitution pattern and the presence of a methyl group at the 1-position. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in dynamic covalent chemistry and advanced material development .
属性
CAS 编号 |
55044-19-4 |
|---|---|
分子式 |
C23H29N |
分子量 |
319.5 g/mol |
IUPAC 名称 |
N,N-dibenzyl-4-methylbicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C23H29N/c1-22-12-15-23(16-13-22,17-14-22)24(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-11H,12-19H2,1H3 |
InChI 键 |
OFDWTGIKNWUELZ-UHFFFAOYSA-N |
规范 SMILES |
CC12CCC(CC1)(CC2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


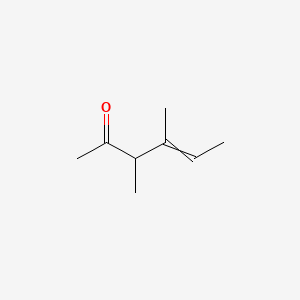
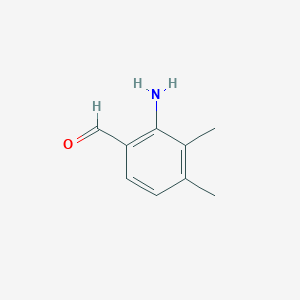

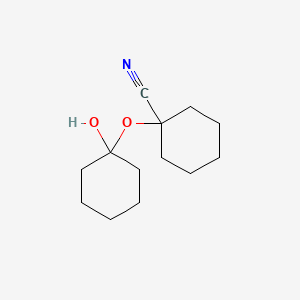
![4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL](/img/structure/B13945867.png)


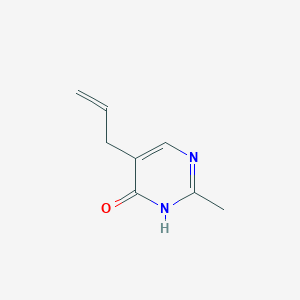
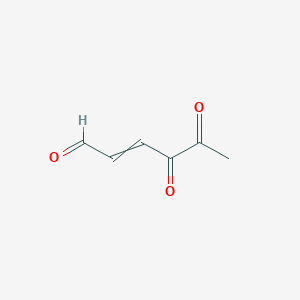
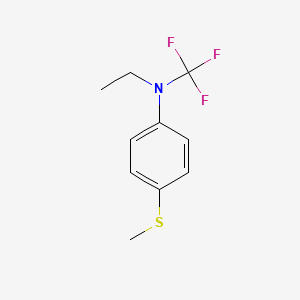
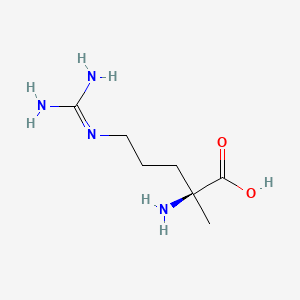
![Methyl 3-(8-bromo-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13945902.png)
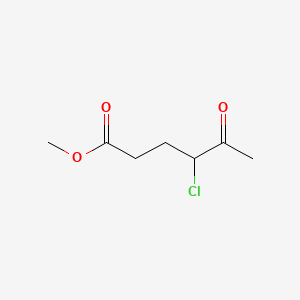
![3-(Pyrrolidin-3-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945913.png)
